molecular formula C14H19NO B14045796 1-(3-(Piperidin-1-YL)phenyl)propan-1-one

1-(3-(Piperidin-1-YL)phenyl)propan-1-one

Cat. No.: B14045796
M. Wt: 217.31 g/mol
InChI Key: FGEKHBDGHVIFRE-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-1-YL)phenyl)propan-1-one (CAS 1260982-95-3) is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Its structure incorporates a propan-1-one chain linked to a phenyl ring that is substituted with a piperidine moiety. The piperidine ring is a privileged scaffold in drug discovery, found in numerous pharmaceuticals and known to help modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles . Similarly, the propan-1-one (or β-aminoketone) backbone is a versatile structural motif investigated for various therapeutic applications . While direct biological data on this specific compound may be limited, research on closely related analogues provides strong indications of its potential research value. For instance, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones featuring a piperidinylethoxy side chain were synthesized and demonstrated significant cytotoxic activity against human ER-positive breast cancer cell lines (MCF-7), in some cases exceeding the activity of the reference drug Tamoxifen . These findings suggest that compounds containing the 1-phenyl-3-(N-substituted)propan-1-one framework are valuable scaffolds for developing new anticancer agents . Furthermore, broader studies on beta-aminoketone compounds containing piperidine derivatives have shown promising antiplasmodial activity against Plasmodium falciparum , the parasite that causes malaria, highlighting the potential of this chemical class in infectious disease research . This compound is intended for research and development purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(3-piperidin-1-ylphenyl)propan-1-one

InChI

InChI=1S/C14H19NO/c1-2-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3

InChI Key

FGEKHBDGHVIFRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Method

A closely related compound, 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride , has been synthesized using a Grignard reaction approach that can be adapted for the preparation of this compound. The method involves the following key steps:

  • Formation of Grignard Reagent: Magnesium turnings react with chlorocyclohexane in diethyl ether under reflux for 2-5 hours to form the Grignard reagent.
  • Preparation of Intermediate: Acetophenone is reacted with piperidine hydrochloride, anhydrous methanol, and formaldehyde at room temperature for 10-60 minutes to form a solid intermediate.
  • Coupling Reaction: The solid intermediate is mixed with diethyl ether and cooled to 0-5 °C. The Grignard reagent is then added dropwise, followed by the addition of 5% dilute hydrochloric acid to precipitate the product.
  • Purification: The crude product is filtered, dried at 70-85 °C, and further purified by recrystallization from ethanol.

This method yields the target compound with over 95% yield and offers advantages such as shortened production cycles, reduced labor, and lower costs. The reaction scheme involves nucleophilic addition of the Grignard reagent to the ketone intermediate, followed by acid work-up to afford the final product.

Table 1: Key Reaction Parameters for Grignard-Based Synthesis

Step Reagents/Conditions Temperature (°C) Time Yield (%)
Grignard reagent formation Chlorocyclohexane + Mg in diethyl ether Reflux (ca. 35) 2-5 hours -
Intermediate formation Acetophenone + piperidine hydrochloride + formaldehyde 20-25 10-60 minutes -
Coupling reaction Solid intermediate + Grignard reagent + dilute HCl 0-5 30 minutes >95
Drying and purification Oven drying + recrystallization 70-85 - -

Nucleophilic Substitution Route

Another approach involves nucleophilic substitution of halogenated propanone derivatives with piperidine:

  • Starting Materials: 3-chloropropan-1-one or similar halogenated ketones.
  • Reaction: Piperidine is reacted with the halogenated ketone in the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution.
  • Conditions: The reaction mixture is heated under controlled temperature to ensure completion.
  • Purification: The product is isolated by standard extraction and purification methods.

This method is straightforward and widely used for synthesizing amino-substituted propanones but may require optimization to improve selectivity and yield.

Analysis of Reaction Mechanisms and Conditions

The key reaction mechanisms involved in the preparation of this compound include:

  • Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of the ketone intermediate, forming an alcohol intermediate that upon acid treatment yields the ketone product.
  • Nucleophilic Substitution: Piperidine acts as a nucleophile attacking the electrophilic carbon in halogenated propanone derivatives, displacing the halide.
  • Condensation Reactions: In related syntheses, chalcones react with amines under catalysis to form the target compounds.

Control of temperature, reaction time, and reagent stoichiometry is critical to maximize yield and purity.

Purification and Yield Optimization

Purification typically involves:

Yields reported in patent literature exceed 95% for Grignard-based methods, while nucleophilic substitution routes may vary depending on conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Grignard Reaction Chlorocyclohexane, Mg, acetophenone, piperidine HCl, formaldehyde Reflux 2-5 h (Grignard), RT 10-60 min (intermediate), acid work-up >95 High yield, scalable, patented method
Nucleophilic Substitution 3-chloropropan-1-one, piperidine, NaOH Heated reaction Variable Simpler setup, requires optimization
Chalcone Condensation Substituted chalcones, piperidine derivatives, catalysts Stirring in chloroform, room temp 89-91 Multi-step, used for related derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Piperidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Piperidin-1-YL)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one
  • Structure : Differs by replacing the 3-phenyl group with a 4-isobutylphenyl moiety.
  • Properties : Enhanced lipophilicity due to the isobutyl group, improving blood-brain barrier penetration.
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
  • Structure: Enaminone derivative with a conjugated dimethylamino group.
  • Properties : Increased electron density enhances reactivity in Michael addition reactions. Demonstrated anti-ulcer activity in histopathological studies .
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (Compound (R)-28)
  • Structure : Incorporates a brominated pyrimidoindole group.
  • Activity : IC50 of 360 nM against glycogen synthase kinase-3β (GSK-3β), with improved metabolic stability and neuroprotective effects .
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA 3-335)
  • Structure : Nitrophenyl and trifluoromethyl groups enhance electron-withdrawing effects.
  • The nitro group improves binding affinity but may increase toxicity .

Linker Modifications and Enzyme Inhibition

Psoralen-Piperidinylpropanone Hybrid (Compound 15)
  • Structure : Features a 1-(piperidin-1-yl)propan-1-one linker attached to a psoralen core.
  • Activity : Inhibits ALDH1A1 and ALDH2 (>90% inhibition at 10 μM). The linker is critical for maintaining activity without steric hindrance .
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16)
  • Structure : Combines indole and piperazine moieties.
  • Activity : Targets p97 ATPase, with 100% purity and optimized pharmacokinetics due to the fluorinated indole group .
2-Methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one
  • Structure : Methyl groups at the 2- and 3-positions.
  • Relevance : Identified as a tolperisone impurity; methyl substitutions reduce metabolic clearance but may introduce hepatotoxicity risks .

Quantitative Comparison of Key Analogs

Compound Name Structural Feature Biological Activity (IC50/Inhibition) Key Reference
1-(3-(Piperidin-1-YL)phenyl)propan-1-one Base scaffold Kinase inhibition (N/A)
(R)-28 7-Bromo-pyrimidoindole substitution GSK-3β IC50 = 360 nM
Compound 15 (Psoralen hybrid) Psoralen core + propan-1-one linker ALDH1A1/2 >90% inhibition
BIA 3-335 Nitrophenyl + trifluoromethyl groups p97 ATPase inhibition
2-(4-Isobutylphenyl)-propan-1-one Isobutylphenyl substitution Anti-inflammatory (preclinical)

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